3-methoxy-4-(5-methylsulfonylpentoxy)aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Anisidine, 4-((5-(methylsulfonyl)pentyl)oxy)- involves the reaction of m-Anisidine with 4-((5-(methylsulfonyl)pentyl)oxy)- under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for m-Anisidine, 4-((5-(methylsulfonyl)pentyl)oxy)- are not widely documented. it is known that the compound is produced under controlled laboratory conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
m-Anisidine, 4-((5-(methylsulfonyl)pentyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent, vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. Detailed information on the products is not publicly available .
Scientific Research Applications
m-Anisidine, 4-((5-(methylsulfonyl)pentyl)oxy)- is used in various scientific research applications, including:
Chemistry: It is used as a reagent in chemical synthesis and analysis.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Medicine: It is used in drug discovery and development to study its potential therapeutic effects.
Industry: The compound is used in industrial applications for the development of new materials and products.
Mechanism of Action
The mechanism of action of m-Anisidine, 4-((5-(methylsulfonyl)pentyl)oxy)- involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, methanesulfonate: A similar compound with a different functional group.
m-Anisidine, 4-((5-(methylsulfonyl)pentyl)oxy)-: The compound itself, used for comparison.
Uniqueness
m-Anisidine, 4-((5-(methylsulfonyl)pentyl)oxy)- is unique due to its specific functional groups and bioactive properties. Its uniqueness lies in its ability to undergo various chemical reactions and its applications in scientific research .
Properties
CAS No. |
106271-06-1 |
---|---|
Molecular Formula |
C13H21NO4S |
Molecular Weight |
287.38 g/mol |
IUPAC Name |
3-methoxy-4-(5-methylsulfonylpentoxy)aniline |
InChI |
InChI=1S/C13H21NO4S/c1-17-13-10-11(14)6-7-12(13)18-8-4-3-5-9-19(2,15)16/h6-7,10H,3-5,8-9,14H2,1-2H3 |
InChI Key |
BBQNVRCHDIRPNJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCCCS(=O)(=O)C |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCCCCCS(=O)(=O)C |
Appearance |
Solid powder |
106271-06-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-((5-(methylsulfonyl)pentyl)oxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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